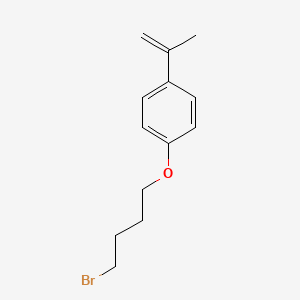
1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene is an organic compound that belongs to the class of aromatic ethers This compound features a benzene ring substituted with a bromobutoxy group and a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene typically involves the following steps:
Formation of 4-Bromobutoxy Group: This can be achieved by reacting 4-bromobutanol with a suitable base (e.g., sodium hydride) and then reacting the resulting alkoxide with a benzyl halide.
Introduction of Prop-1-EN-2-YL Group: The prop-1-en-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using prop-1-en-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobutoxy group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research and experimental data.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromobutoxy)-4-methylbenzene
- 1-(4-Bromobutoxy)-4-ethylbenzene
- 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene
Propiedades
Número CAS |
194093-27-1 |
|---|---|
Fórmula molecular |
C13H17BrO |
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
1-(4-bromobutoxy)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-11(2)12-5-7-13(8-6-12)15-10-4-3-9-14/h5-8H,1,3-4,9-10H2,2H3 |
Clave InChI |
PKSOALHCEUMGRB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=C(C=C1)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















